Methyl 4-(4-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate
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Overview
Description
Methyl 4-(4-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes a chlorophenyl group, a cyano group, an ethylsulfanyl group, and a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization and subsequent introduction of the ethylsulfanyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.
Scientific Research Applications
Methyl 4-(4-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-(4-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the cyano and ethylsulfanyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-bromophenyl)-5-cyano-6-(ethylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate
- Methyl 4-(4-fluorophenyl)-5-cyano-6-(ethylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate
Uniqueness
Methyl 4-(4-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C16H15ClN2O3S |
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Molecular Weight |
350.8 g/mol |
IUPAC Name |
methyl 4-(4-chlorophenyl)-5-cyano-6-ethylsulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C16H15ClN2O3S/c1-3-23-15-11(8-18)12(9-4-6-10(17)7-5-9)13(14(20)19-15)16(21)22-2/h4-7,12-13H,3H2,1-2H3,(H,19,20) |
InChI Key |
WKEUIGQOEPOIBX-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C(C(C(=O)N1)C(=O)OC)C2=CC=C(C=C2)Cl)C#N |
Origin of Product |
United States |
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